molecular formula C19H21N5O3S2 B2483830 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034542-69-1

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2483830
CAS No.: 2034542-69-1
M. Wt: 431.53
InChI Key: YALBIOAIRJRVCP-UHFFFAOYSA-N
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Description

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O3S2 and its molecular weight is 431.53. The purity is usually 95%.
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Biological Activity

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that incorporates functional groups known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, a sulfonyl group, a diazepane moiety, and a thiazole component. These structural elements contribute to its reactivity and biological effects.

ComponentStructureFunctionality
PyrazolePyrazoleAntimicrobial, anti-inflammatory
SulfonylSulfonylEnhances solubility and bioavailability
DiazepaneDiazepanePotential anxiolytic effects
ThiazoleThiazoleAnticancer properties

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The compound's structure suggests potential for similar activity due to the presence of the thiazole ring.

Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds with similar structures have been reported to achieve up to 85% inhibition of TNF-α at specific concentrations . This suggests that the compound could be a candidate for anti-inflammatory drug development.

Anticancer Properties

The sulfonyl group in the compound is known to interact with various molecular targets involved in cancer progression. Research has highlighted that related compounds targeting c-Met pathways show promise in cancer therapy . The potential for this compound to act on similar pathways warrants further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The sulfonyl group may form strong interactions with proteins, inhibiting their function.
  • Enzyme Inhibition : The pyrazole ring can interfere with enzyme activity, affecting metabolic pathways.
  • Cytokine Modulation : The compound may modulate the release of inflammatory cytokines.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related pyrazole compounds, derivatives were tested against multi-drug resistant strains. One derivative demonstrated an MIC of 50 µg/mL against Pseudomonas aeruginosa, indicating significant antimicrobial potential .

Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 release in vitro. Compounds showed up to 93% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-22-13-16(12-20-22)29(26,27)24-9-5-8-23(10-11-24)19(25)17-14-28-18(21-17)15-6-3-2-4-7-15/h2-4,6-7,12-14H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALBIOAIRJRVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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